molecular formula C10H10N2O3 B13927922 7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione

7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B13927922
M. Wt: 206.20 g/mol
InChI Key: PFCAHGVUDRRBDB-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazoline ring.

    Methylation: The methyl group at the 1-position is introduced using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of 7-Methoxy-1-methyl-2,4(1H,3H)-quinazolinedione.

    4(3H)-Quinazolinone: A closely related compound with similar structural features.

    2-Methylquinazoline: Another derivative with a methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-12-8-5-6(15-2)3-4-7(8)9(13)11-10(12)14/h3-5H,1-2H3,(H,11,13,14)

InChI Key

PFCAHGVUDRRBDB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=O)NC1=O

Origin of Product

United States

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